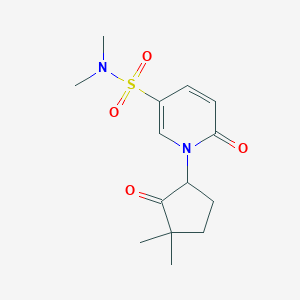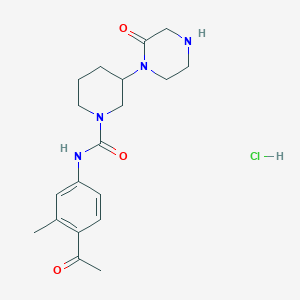![molecular formula C19H30N4O3 B7429604 N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. ABT-594 belongs to a class of compounds called nicotinic acetylcholine receptor agonists, which have been shown to produce potent analgesic effects in preclinical models.
作用机制
The mechanism of action of ABT-594 involves its binding to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. ABT-594 selectively activates a subtype of nAChR called the α4β2 subtype, which is known to play a key role in pain processing. Activation of α4β2 nAChRs by ABT-594 results in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects in preclinical models. These effects include the activation of α4β2 nAChRs, the release of neurotransmitters involved in pain modulation, and the inhibition of pain-related signaling pathways. ABT-594 has also been shown to produce antinociceptive effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain.
实验室实验的优点和局限性
ABT-594 has several advantages as a research tool for studying pain mechanisms. It produces potent analgesic effects in preclinical models, which allows researchers to study the underlying mechanisms of pain processing. ABT-594 is also selective for the α4β2 nAChR subtype, which allows for more targeted studies of pain pathways. However, ABT-594 has several limitations as a research tool. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, ABT-594 has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on ABT-594. One potential direction is the development of more efficient synthesis methods for ABT-594 and related compounds. Another direction is the study of ABT-594 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the underlying mechanisms of ABT-594's analgesic effects and to identify potential side effects and drug interactions. Finally, ABT-594 and related compounds may have potential applications in the treatment of other conditions, such as addiction and depression, which are also mediated by nAChRs.
合成方法
ABT-594 is a complex molecule that requires a multi-step synthesis process. The synthesis of ABT-594 involves the coupling of two key intermediates: cyclobutylamine and 2-[2-(diethylamino)ethoxy]phenylboronic acid. The resulting product is then subjected to a series of reactions involving protecting groups, deprotection, and coupling to yield the final product.
科学研究应用
ABT-594 has been extensively studied for its potential use as a novel analgesic agent. Preclinical studies have shown that ABT-594 produces potent analgesic effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain. ABT-594 has also been shown to produce antinociceptive effects in neuropathic pain models.
属性
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-3-23(4-2)12-13-26-16-9-6-5-8-15(16)22-18(25)17(24)21-14-19(20)10-7-11-19/h5-6,8-9H,3-4,7,10-14,20H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSAFGWFXBOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![N-ethyl-2-[(2-methoxy-2-phenylacetyl)amino]-2-methylpropanamide](/img/structure/B7429537.png)
![1-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]urea](/img/structure/B7429545.png)

![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)
![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)

![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

